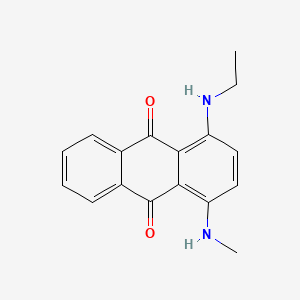
9,10-Anthracenedione, 1-(ethylamino)-4-(methylamino)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,10-Anthracenedione, 1-(ethylamino)-4-(methylamino)-: is a derivative of anthracenedione, a class of organic compounds known for their applications in dyes, pigments, and pharmaceuticals. This compound is characterized by the presence of ethylamino and methylamino groups attached to the anthracenedione core, which imparts unique chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Anthracenedione, 1-(ethylamino)-4-(methylamino)- typically involves the following steps:
Nitration: The starting material, anthracene, undergoes nitration to form 9,10-dinitroanthracene.
Reduction: The nitro groups are then reduced to amino groups, resulting in 9,10-diaminoanthracene.
Alkylation: The amino groups are alkylated using ethylamine and methylamine to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is common to enhance efficiency and reduce by-products.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form.
Substitution: The amino groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various electrophiles can be used under acidic or basic conditions to facilitate substitution.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Compounds with different functional groups replacing the amino groups.
科学的研究の応用
Chemistry:
Dyes and Pigments: The compound is used in the synthesis of dyes and pigments due to its vibrant color properties.
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.
Biology:
Biological Staining: Used in staining techniques for microscopy due to its affinity for certain biological tissues.
Medicine:
Pharmaceuticals: Investigated for its potential use in drug development, particularly in cancer therapy due to its ability to intercalate with DNA.
Industry:
Material Science: Utilized in the development of organic semiconductors and other advanced materials.
作用機序
The mechanism of action of 9,10-Anthracenedione, 1-(ethylamino)-4-(methylamino)- involves its interaction with biological molecules, particularly DNA. The compound can intercalate between DNA bases, disrupting the normal function of the DNA and leading to cell death. This property is particularly useful in cancer therapy, where it can target rapidly dividing cancer cells.
Molecular Targets and Pathways:
DNA Intercalation: The primary target is DNA, where the compound inserts itself between the base pairs.
Apoptosis Induction: This intercalation can trigger apoptosis, or programmed cell death, in cancer cells.
類似化合物との比較
- 9,10-Anthracenedione, 1-amino-2-methyl-
- 9,10-Anthracenedione, 1-chloro-8-(methylamino)-
- 9,10-Anthracenedione, 1,8-bis(ethylamino)-
Comparison:
- 9,10-Anthracenedione, 1-amino-2-methyl-: This compound has a single amino group and a methyl group, making it less complex than 9,10-Anthracenedione, 1-(ethylamino)-4-(methylamino)-.
- 9,10-Anthracenedione, 1-chloro-8-(methylamino)-: The presence of a chloro group instead of an ethylamino group alters its reactivity and applications.
- 9,10-Anthracenedione, 1,8-bis(ethylamino)-: This compound has two ethylamino groups, which may enhance its solubility and reactivity compared to the mixed ethylamino and methylamino groups.
Uniqueness: The combination of ethylamino and methylamino groups in 9,10-Anthracenedione, 1-(ethylamino)-4-(methylamino)- provides a unique balance of reactivity and stability, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
特性
CAS番号 |
65000-36-4 |
|---|---|
分子式 |
C17H16N2O2 |
分子量 |
280.32 g/mol |
IUPAC名 |
1-(ethylamino)-4-(methylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C17H16N2O2/c1-3-19-13-9-8-12(18-2)14-15(13)17(21)11-7-5-4-6-10(11)16(14)20/h4-9,18-19H,3H2,1-2H3 |
InChIキー |
JOIIEYIBZDNPMY-UHFFFAOYSA-N |
正規SMILES |
CCNC1=C2C(=C(C=C1)NC)C(=O)C3=CC=CC=C3C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



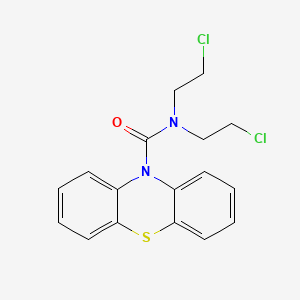
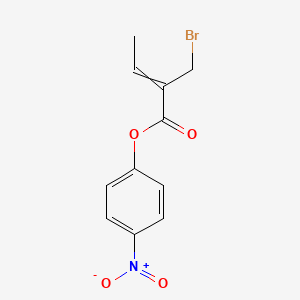
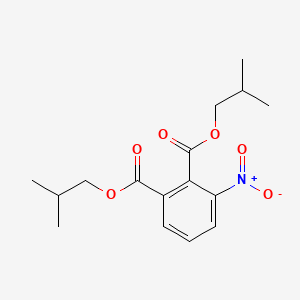
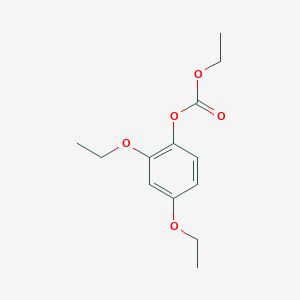
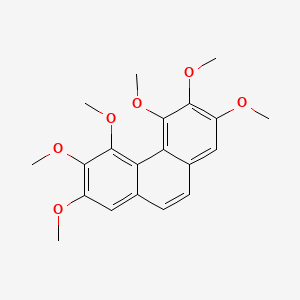
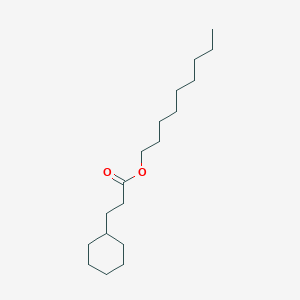
![2-[p-Fluorobenzyloxy]-6-methoxy-8-nitroquinoline](/img/structure/B14500339.png)

![8,8-Dichloro-6-methoxybicyclo[4.2.0]octan-7-one](/img/structure/B14500354.png)

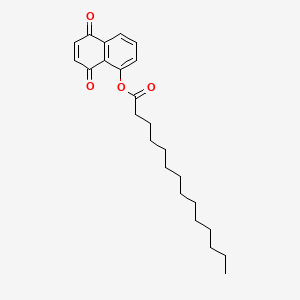
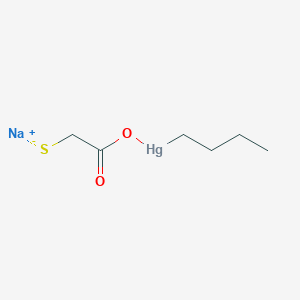
![[3,4-diacetyloxy-5-(4-sulfanylidene-7H-pyrazolo[3,4-d]pyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B14500409.png)
